molecular formula C8H16O B1607255 3,3-Dimethylcyclohexanol CAS No. 767-12-4

3,3-Dimethylcyclohexanol

Cat. No. B1607255
CAS RN: 767-12-4
M. Wt: 128.21 g/mol
InChI Key: DQBDGNSFXSCBJX-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexanol is a chemical compound with the molecular formula C8H16O . Its molecular weight is 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3 .


Molecular Structure Analysis

The chemical structure of 3,3-Dimethylcyclohexanol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Dimethylcyclohexanol include a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . The compound also has a specific density, enthalpy of vaporization, heat capacity at constant pressure, and refractive index . It also has specific viscosity and thermal conductivity .

Scientific Research Applications

  • Thermophysical Property Research

    • Summary : 3,3-Dimethylcyclohexanol is a compound with a primary focus on organics. It has been the subject of extensive thermophysical property research .
    • Methods : The data for this compound were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The research provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, entropy as a function of temperature and pressure, refractive index as a function of wavelength, temperature, and pressure, viscosity as a function of temperature and pressure, thermal conductivity as a function of temperature and pressure, and enthalpy of formation .
  • Chemical Synthesis

    • Summary : 3,3-Dimethylcyclohexanol is used in chemical synthesis .
  • Infrared Spectrum Analysis
    • Summary : 3,3-Dimethylcyclohexanol has been analyzed using infrared spectrum analysis .
    • Methods : The infrared spectrum of 3,3-Dimethylcyclohexanol was obtained using a gas phase instrument .
    • Results : The infrared spectrum provides valuable information about the molecular structure and chemical bonds of 3,3-Dimethylcyclohexanol .
  • Gas Chromatography
    • Summary : 3,3-Dimethylcyclohexanol has been analyzed using gas chromatography .
    • Methods : The gas chromatography of 3,3-Dimethylcyclohexanol was obtained using a gas phase instrument .
    • Results : The gas chromatography provides valuable information about the molecular structure and chemical bonds of 3,3-Dimethylcyclohexanol .

Safety And Hazards

3,3-Dimethylcyclohexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

3,3-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDGNSFXSCBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870770
Record name Cyclohexanol, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclohexanol

CAS RN

767-12-4
Record name 3,3-Dimethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 3,3-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclohexanol
Reactant of Route 2
3,3-Dimethylcyclohexanol
Reactant of Route 3
3,3-Dimethylcyclohexanol
Reactant of Route 4
3,3-Dimethylcyclohexanol
Reactant of Route 5
3,3-Dimethylcyclohexanol
Reactant of Route 6
3,3-Dimethylcyclohexanol

Citations

For This Compound
131
Citations
JP Wibaut, HPL Gitsels - … des Travaux Chimiques des Pays‐Bas, 1941 - Wiley Online Library
When dimedone is reduced catalytically in 96% ethanol containing 1% hydrogen chloride in solution and with platinum (according to Adams) as a catalyst, there is formed about 58% of …
Number of citations: 8 onlinelibrary.wiley.com
J Pino, E Sauri-Duch, R Marbot - Food chemistry, 2006 - Elsevier
The steam volatile components of Yucatan Habanero chile pepper (Capsicum chinense Jack. cv. Habanero) at two ripening stages (green and orange) were analyzed using GC and GC…
Number of citations: 159 www.sciencedirect.com
E Eliel, H Haubenstock - The Journal of Organic Chemistry, 1961 - ACS Publications
The 1, 3-diaxial methyl hydroxyl interaction has been estimated to be 2.15 kcal./mole by the application of Equation 1 to the rate of acetylation of 3, 3-dimethylcyclohexanol with acetic …
Number of citations: 50 pubs.acs.org
L Cuevas-Glory, J Pino, D Lopez-Sauri… - Chemical Papers, 2020 - Springer
Volatile constituents and odor-active compounds of two varieties of Habanero pepper (Capsicum chinense Jacq.) were analyzed by GC–MS, GC–O and AEDA. A total of 118 volatile …
Number of citations: 6 link.springer.com
J Pino, V Fuentes, O Barrios - Food Chemistry, 2011 - Elsevier
The steam volatile components of three cultivars of Cachucha mature peppers (Capsicum chinense Jacq.) were isolated by steam-distillation-continuous-extraction and analysed using …
Number of citations: 75 www.sciencedirect.com
O Sosa-Moguel, JA Pino… - … Journal of Food …, 2017 - Taylor & Francis
Biological activity of Habanero pepper is principally due to capsaicinoids, flavonoids, carotenoids and peptides. However, the volatile fraction of this fruit has not been analysed earlier. …
Number of citations: 32 www.tandfonline.com
LD Barron, BP Clark - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
1164 JCS Perkin TI Page 1 1164 C 0 8. c JCS Perkin TI wwwwwwwws wwwwsw ww Raman Optical Activity of Menthol and Related Molecules By Laurence D. Barron and Brian P. Clark…
Number of citations: 12 pubs.rsc.org
EL Eliel, CA Lukach - Journal of the American Chemical Society, 1957 - ACS Publications
Rates of esterification of cyclohexanol, cis-and írawx-4-í-butylcyclohexanol, cis-and trans-4-, cis-and trans-3-and trans-2-methylcyclohexanol, cis-and¿ raMS-4-phenyIcyclohexanol, 3, 3-…
Number of citations: 191 pubs.acs.org
HR Ansari - Tetrahedron, 1973 - Elsevier
The isomeric (+) and (−)-dihydromyrcene cyclise in organic acids through a stereospecific ring contraction process to give the esters of α-(S)-(+)-1-(α-hydroxyethyl)-3,3-…
Number of citations: 20 www.sciencedirect.com
EL Eliel, FJ Biros - Journal of the American Chemical Society, 1966 - ACS Publications
The three diastereoisomeric 3, 5-dimethylcyclohexanols, thetwo diastereoisomers of 3-methyl-5-isopropylcyclohexanol and of 3, 5-di-i-butylcyclohexanol in which the alkyl groups are …
Number of citations: 57 pubs.acs.org

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